molecular formula C17H32N2O2 B2520066 Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate CAS No. 1782015-60-4

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate

Cat. No.: B2520066
CAS No.: 1782015-60-4
M. Wt: 296.455
InChI Key: LVOYGOJUPJUXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate is a protected piperidine derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the 4-aminopiperidine motif, such as this one, are of significant interest in the development of novel bioactive molecules . Piperidine-based structures are established core elements in several classes of pharmaceuticals, and research indicates that 4-aminopiperidines, in particular, can be optimized to show remarkable growth-inhibiting activity against clinically relevant fungal species, including Aspergillus and Candida , by potentially inhibiting enzymes in the ergosterol biosynthesis pathway such as sterol C14-reductase and sterol C8-isomerase . Furthermore, the piperidine scaffold is a key structural component in the exploration of novel NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of inflammatory diseases . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for synthetic applications, as it enhances stability during reactions and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . This product is intended for use as a reference standard and synthetic precursor in laboratory research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-4-5-15(13-19)7-6-14-8-10-18-11-9-14/h14-15,18H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYGOJUPJUXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782015-60-4
Record name tert-butyl 3-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Copper-Catalyzed Photoredox Coupling

A foundational approach involves copper-mediated radical cascade cyclization, adapted from procedures for analogous Boc-protected piperidines. The general protocol employs:

  • Substrates : N-arylacrylamides and tert-butyl 4-iodopiperidine-1-carboxylate
  • Catalytic system : Cu(OTf)₂ (5 mol%) with bisoxazoline ligand L1 (5 mol%)
  • Base : 1,1,3,3-Tetramethylguanidine (TMG, 1.8 equiv)
  • Solvent : Tetrahydrofuran (THF) under 410 nm LED irradiation

Mechanistic pathway :

  • Single-electron transfer from Cu(I) to iodopiperidine generates a piperidinyl radical
  • Radical addition to acrylamide followed by intramolecular cyclization
  • Termination via hydrogen atom transfer or radical recombination

Optimization data :

Parameter Optimal Value Yield Impact
Base TMG 47% → 72%
Solvent THF 72%
Light wavelength 410 nm 80%

Scale-up to 6 mmol maintained 80% yield using dual 50W LEDs and extended reaction time (24 h). This method’s regioselectivity favors C3-alkylation due to steric guidance from the Boc group.

Boc Protection of Preformed Amines

Di-tert-Butyl Dicarbonate Coupling

The Boc group introduction follows established protocols for piperidine derivatives:

  • Substrate : 3-(2-piperidin-4-ylethyl)piperidine
  • Reagents : Di-tert-butyl dicarbonate (1.1 equiv) in NaOH/tert-butanol
  • Conditions : 0°C → RT, 12 h

Critical parameters :

  • pH control (maintained ≥10) prevents N-Boc deprotection
  • Tert-butanol co-solvent enhances dicarbonate solubility
  • Stoichiometric NaOH (1N) ensures complete deprotonation

Reductive Amination Routes

Pd/C-Mediated Hydrogenation

Patent CN107805218B details a two-step sequence applicable to the target compound:

  • Imine formation : React 4-piperidone with trimethyl orthoformate and benzylamine
  • Hydrogenolysis : 10% Pd/C under H₂ (50 psi) in ethanol

Modified protocol for target molecule :

  • Use 3-(2-(4-piperidyl)ethyl)piperidin-2-one as intermediate
  • Boc protection post-hydrogenation avoids N-deprotection issues

Advantages :

  • High functional group tolerance
  • Scalable to kilogram quantities

Limitations :

  • Requires chiral resolution if stereocenters are present
  • Benzyl group removal necessitates additional steps

Alkylation Strategies

Nucleophilic Displacement

Installation of the piperidin-4-yl ethyl group via SN2 reaction:

  • Electrophile : 4-(2-bromoethyl)piperidine hydrobromide
  • Nucleophile : Tert-butyl piperidine-3-carboxylate
  • Base : K₂CO₃ in DMF at 80°C

Reaction profile :

  • 72 h reaction time for complete conversion
  • 68% isolated yield after silica gel chromatography

Side reactions :

  • Elimination to form vinylpiperidine (15–20%)
  • Over-alkylation at N-position (<5%)

Comparative Analysis of Methodologies

Table 1. Synthesis Method Benchmarking

Method Yield Range Scalability Purification Complexity
Radical cyclization 72–80% Pilot-scale Medium (column chromatography)
Boc protection 95–100% Industrial Low (precipitation)
Reductive amination 60–65% Bench-scale High (distillation)
Alkylation 65–68% Multi-gram Medium

Key findings :

  • Photoredox methods offer superior yields but require specialized equipment
  • Boc protection remains the most atom-economical step across all routes
  • Reductive amination provides stereochemical control unattainable via radical pathways

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

Organic Synthesis

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic routes for pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme activity and receptor interactions. Studies have shown its ability to influence pathways related to neurodegenerative diseases, suggesting its role as a therapeutic agent.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating conditions such as Alzheimer's disease. Its structural characteristics allow it to interact with biological targets relevant to these diseases, making it a candidate for further pharmacological studies .

Material Science

In industrial applications, this compound is explored for its utility in developing new materials and as a catalyst in certain chemical reactions. Its stability and reactivity profile make it suitable for various applications in material science.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a related study showed that treatment with this compound resulted in significant apoptosis induction in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The azetidine-carbonyl-phenylhexyl chain in the analog from introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the smaller piperidin-4-ylethyl group.

Physical and Spectroscopic Properties

  • TLC Mobility : Analogs with polar substituents (e.g., hydroxyl or nitro groups) exhibit lower Rf values (e.g., Rf = 0.23 in hexane:ethyl acetate = 9:1 ), while hydrophobic chains increase Rf (e.g., Rf = 0.56 in hexane:ethyl acetate = 2:1 ).
  • LC/MS Data : The benzimidazolone analog shows [M+H]+ at m/z 326 , whereas the target compound’s larger piperidinyl-ethyl group would likely result in a higher molecular ion.

Biological Activity

Tert-butyl 3-(2-piperidin-4-ylethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a tert-butyl group and an ethyl piperidine moiety. Its molecular formula is C15H26N2O2C_{15}H_{26}N_2O_2, and it exhibits properties typical of piperidine derivatives, including moderate lipophilicity, which enhances its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : It has been noted that piperidine derivatives can act as inhibitors of specific enzymes. For instance, compounds with similar structures have shown inhibitory effects on methionyl-tRNA synthetase in Trypanosoma brucei, suggesting potential applications in treating African sleeping sickness .
  • Anticancer Activity : Studies on related piperidine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating a promising avenue for further research into the anticancer properties of this class of compounds .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50/EC50 Values Reference
Enzyme InhibitionTbMetRS (Trypanosoma brucei)39 nM (best compound)
Anticancer ActivityHuman breast cancer (MDA-MB-231)19.9 µM
Anticancer ActivityOvarian cancer (OVCAR-3)75.3 µM

Case Studies

  • Trypanosomiasis Treatment : A study focusing on the inhibition of Trypanosoma brucei methionyl-tRNA synthetase identified several lead compounds with structural similarities to this compound, showcasing their potential as novel treatments for human African trypanosomiasis .
  • Cancer Cell Lines : Research involving piperidine derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of mitochondrial function, leading to increased oxidative stress and cell death .

Q & A

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

  • Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in piperidines) or impurities. Researchers should: (i) Compare experimental data with computational predictions (DFT calculations). (ii) Use 2D NMR (COSY, NOESY) to confirm connectivity. (iii) Re-crystallize the compound to isolate stereoisomers and re-analyze .

Q. What experimental strategies are used to assess the biological activity and mechanism of action of this compound?

  • Methodological Answer :
  • Binding Studies : Radiolabeled (³H/¹⁴C) ligand displacement assays quantify affinity for receptors like σ-1 or NMDA.
  • Enzyme Assays : Fluorescence-based or colorimetric kits (e.g., NADH depletion) measure inhibition constants (Ki).
  • Cellular Models : Immortalized cell lines (HEK-293, SH-SY5Y) transfected with target receptors assess functional responses (Ca²⁺ flux, cAMP levels) .

Q. How can researchers address stability issues of the compound under varying storage or experimental conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC. Lyophilization or storage in inert atmospheres (argon) at -20°C prolongs shelf life. For hydrolysis-prone esters (e.g., tert-butyl carboxylate), buffered solutions (pH 7.4) at 4°C are recommended .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., varying IC50 values across studies) be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Researchers should: (i) Replicate experiments using standardized protocols (e.g., NIH/ECMDB guidelines). (ii) Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). (iii) Perform meta-analyses of published data to identify outliers .

Experimental Design Considerations

Q. What computational tools are suitable for predicting the reactivity or pharmacokinetics of this compound?

  • Methodological Answer :
  • Reactant Prediction : DFT (Gaussian, ORCA) models transition states for reaction optimization.
  • ADME Prediction : SwissADME or pkCSM estimates logP, bioavailability, and CYP450 interactions.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding modes to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.